molecular formula C32H40F3N5O9S2 B14768609 DPDPE trifluoroacetate

DPDPE trifluoroacetate

Cat. No.: B14768609
M. Wt: 759.8 g/mol
InChI Key: LUVILUYVBUMMRG-FIJWTTFTSA-N
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Description

DPDPE trifluoroacetate is a synthetic enkephalin peptide and an agonist of delta-1-opioid receptorsThis compound is notable for its high selectivity for delta-opioid receptors over mu- and kappa-opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

DPDPE trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic disulfide bridge between two penicillamine residues. The peptide is then treated with trifluoroacetic acid to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bond formation. The final product is then cleaved from the solid support and purified .

Chemical Reactions Analysis

Types of Reactions

DPDPE trifluoroacetate primarily undergoes peptide bond formation and disulfide bond formation reactions. It can also participate in oxidation and reduction reactions involving the disulfide bridge .

Common Reagents and Conditions

Major Products

The major product of these reactions is the cyclic peptide with a disulfide bridge, which is the active form of this compound .

Mechanism of Action

DPDPE trifluoroacetate exerts its effects by binding to delta-1-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in analgesic and neuroprotective effects. The compound selectively targets delta-opioid receptors, which are involved in modulating pain and protecting neurons from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for delta-opioid receptors, which distinguishes it from other opioid receptor agonists that may have broader receptor activity. This selectivity makes it a valuable tool for studying the specific roles of delta-opioid receptors in various physiological and pathological processes .

Properties

Molecular Formula

C32H40F3N5O9S2

Molecular Weight

759.8 g/mol

IUPAC Name

(7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24?;/m0./s1

InChI Key

LUVILUYVBUMMRG-FIJWTTFTSA-N

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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